1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzotriazole ring substituted with a 3,4,5-trimethoxybenzoyl group, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 1H-1,2,3-benzotriazole.
Activation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Coupling Reaction: The acyl chloride is then reacted with 1H-1,2,3-benzotriazole in the presence of a base like triethylamine to yield this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.
Reduction: The benzoyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole exerts its effects involves its interaction with specific molecular targets. The trimethoxybenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzotriazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzoic Acid: While it shares the trimethoxybenzoyl group, it lacks the benzotriazole ring, resulting in different chemical and biological properties.
1H-1,2,3-Benzotriazole:
1-(3,4,5-Trimethoxybenzoyl)-3,5-diarylpyrazoline: This compound has a similar trimethoxybenzoyl group but features a different core structure, leading to distinct biological activities.
The uniqueness of this compound lies in its combined structural features, which confer a unique set of chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
benzotriazol-1-yl-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16(20)19-12-7-5-4-6-11(12)17-18-19/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHFHOJHQTZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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